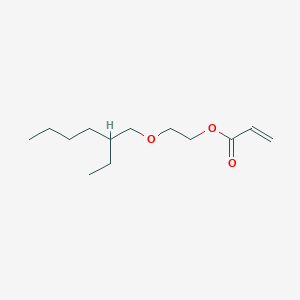

2-(2-Ethylhexoxy)ethyl prop-2-enoate

Description

2-(2-Ethylhexoxy)ethyl prop-2-enoate is an acrylate ester characterized by a branched ether-alcohol substituent. Its structure comprises a prop-2-enoate (acrylate) group esterified with a 2-(2-ethylhexoxy)ethyl chain. This compound is notable for its applications in polymer chemistry, particularly in synthesizing materials requiring flexibility, adhesion, and solubility in non-polar media due to its hydrophobic branched chain .

Properties

CAS No. |

5459-39-2 |

|---|---|

Molecular Formula |

C13H24O3 |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

2-(2-ethylhexoxy)ethyl prop-2-enoate |

InChI |

InChI=1S/C13H24O3/c1-4-7-8-12(5-2)11-15-9-10-16-13(14)6-3/h6,12H,3-5,7-11H2,1-2H3 |

InChI Key |

NZAZOEQPICNQIB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COCCOC(=O)C=C |

Related CAS |

62722-22-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : Likely $ C{13}H{24}O_3 $ (inferred from structural analogs).

- Functional Groups : Acrylate ester (reactive double bond) and ether linkage.

- Applications: Used as a monomer in coatings, adhesives, and elastomers, where its ether-oxygen enhances solubility in organic solvents and plasticizing effects .

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Acrylate Esters

Key Observations :

- Reactivity: The acrylate group in 2-(2-Ethylhexoxy)ethyl prop-2-enoate and 2-EHA enables polymerization, whereas 2-Ethylhexyl propionate (a saturated ester) lacks this reactivity .

- Solubility : Ether-containing derivatives (e.g., 2-(2-Ethylhexoxy)ethyl and 2-(2-Ethoxyethoxy)ethyl) exhibit enhanced solubility in polar solvents compared to purely alkyl-substituted analogs like 2-EHA .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Key Observations :

- Thermal Stability: Branched alkyl/ether chains in 2-(2-Ethylhexoxy)ethyl prop-2-enoate likely increase thermal stability compared to linear-chain derivatives .

- Volatility : Ether-containing acrylates (e.g., 2-(2-Ethoxyethoxy)ethyl acrylate) have lower boiling points under reduced pressure, facilitating purification .

Toxicity and Handling

- 2-EHA : Classified as a skin irritant (H315) and sensitizer (H317) under EU regulations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Ethylhexoxy)ethyl prop-2-enoate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification. For example, tert-butyl prop-2-enoate can react with alkoxide intermediates (e.g., derived from 2-(2-hydroxyethoxy)ethanol using NaH as a base) in anhydrous THF. Key optimization parameters include:

- Catalyst loading : Adjust NaH stoichiometry to ensure complete deprotonation of the alcohol precursor .

- Reaction time : Extended stirring (e.g., 15 hours) improves conversion, as seen in yields up to 45% .

- Purification : Column chromatography with ethyl acetate as the eluent effectively isolates the product .

- Data Table :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| NaH Equivalents | 1.2 eq | 45 |

| Reaction Time | 15 hours | 45 |

Q. Which spectroscopic techniques are most effective for characterizing 2-(2-Ethylhexoxy)ethyl prop-2-enoate, and how should data interpretation be approached?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H-NMR : Identify ester protons (δ ~5.8–6.4 ppm for acrylate CH₂=CH–) and ether chain signals (δ ~3.5–3.7 ppm). Integration ratios confirm substituent stoichiometry .

- ¹³C-NMR : Carbonyl carbons (δ ~165–170 ppm) and oxygenated carbons (δ ~60–75 ppm) validate the ester and ether groups .

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (C=O stretch) and ~1630 cm⁻¹ (C=C stretch) confirm acrylate functionality .

Q. What are the key considerations for handling and storing 2-(2-Ethylhexoxy)ethyl prop-2-enoate to maintain its stability during experiments?

- Methodological Answer :

- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent polymerization or hydrolysis .

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Monitor airborne concentrations via industrial hygiene practices (e.g., OSHA standards) .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and interaction mechanisms of 2-(2-Ethylhexoxy)ethyl prop-2-enoate in polymerization reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian or ORCA software to model acrylate group reactivity. Analyze frontier molecular orbitals (HOMO/LUMO) to predict radical or anionic polymerization initiation sites .

- Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s rules) to predict crystal packing or supramolecular interactions, which influence polymerization kinetics .

Q. What strategies are recommended for resolving contradictions in reported physicochemical properties (e.g., solubility, reactivity) of 2-(2-Ethylhexoxy)ethyl prop-2-enoate across different studies?

- Methodological Answer :

- Controlled Solubility Studies : Measure solubility in aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents under standardized temperatures. Use UV-Vis or gravimetric analysis for quantification .

- Reactivity Cross-Validation : Compare kinetic data (e.g., ester hydrolysis rates) using buffered aqueous solutions at varying pH levels to isolate degradation pathways .

Q. What experimental approaches are suitable for investigating the biological interactions of 2-(2-Ethylhexoxy)ethyl prop-2-enoate with cellular components?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Screen against cytochrome P450 isoforms using fluorogenic substrates to assess metabolic interference .

- Cell Viability : Use MTT assays on human cell lines (e.g., HEK293) to evaluate cytotoxicity at varying concentrations .

- Molecular Docking : Employ AutoDock Vina to model interactions with lipid bilayers or receptors, guided by the compound’s logP (~2.5) and polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.